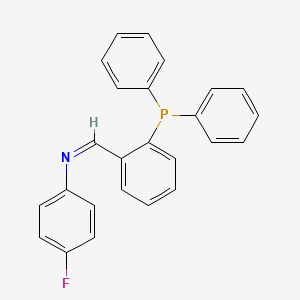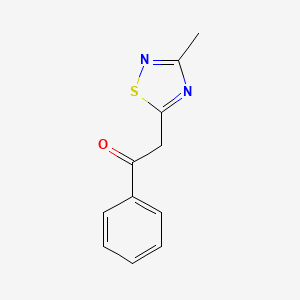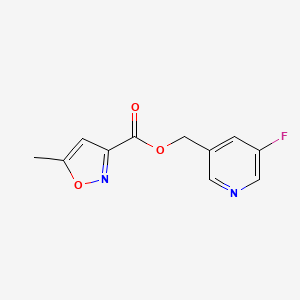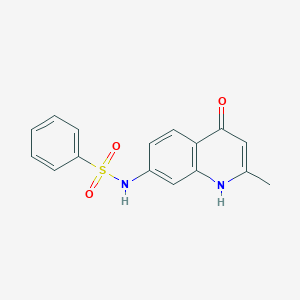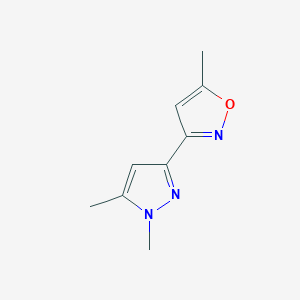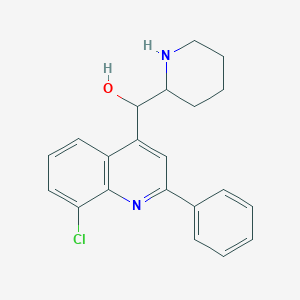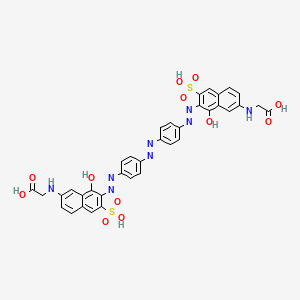
N,N'-(Azobis(4,1-phenyleneazo(8-hydroxy-6-sulphonaphthalene-7,2-diyl)))bisglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple diazene and phenylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid typically involves organic synthesis reactions. The process may include the condensation of diazene and phenylene derivatives under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of high-purity reagents and advanced purification methods ensures the production of high-quality 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid .
化学反応の分析
Types of Reactions
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the diazene groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction can produce amine-containing compounds .
科学的研究の応用
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism by which 2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene and phenylene groups can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
(Diazene-1,2-diylbis(4,1-phenylene))dimethanol: A related compound with similar diazene and phenylene groups.
(E)-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate): Another compound with diazene and phenylene groups, used in different applications.
Uniqueness
2,2’-((((Diazene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-hydroxy-6-sulfonaphthalene-7,2-diyl))bis(azanediyl))diacetic acid is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research .
特性
CAS番号 |
72705-43-2 |
|---|---|
分子式 |
C36H28N8O12S2 |
分子量 |
828.8 g/mol |
IUPAC名 |
2-[[7-[[4-[[4-[[7-(carboxymethylamino)-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]amino]acetic acid |
InChI |
InChI=1S/C36H28N8O12S2/c45-31(46)17-37-25-3-1-19-13-29(57(51,52)53)33(35(49)27(19)15-25)43-41-23-9-5-21(6-10-23)39-40-22-7-11-24(12-8-22)42-44-34-30(58(54,55)56)14-20-2-4-26(38-18-32(47)48)16-28(20)36(34)50/h1-16,37-38,49-50H,17-18H2,(H,45,46)(H,47,48)(H,51,52,53)(H,54,55,56) |
InChIキー |
YTCALPYCGNADML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NCC(=O)O)S(=O)(=O)O)N=NC5=C(C=C6C=CC(=CC6=C5O)NCC(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



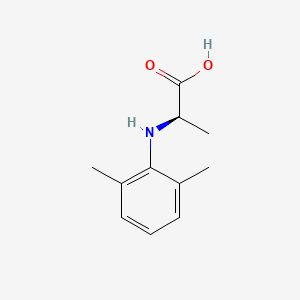
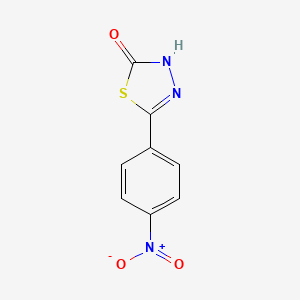
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
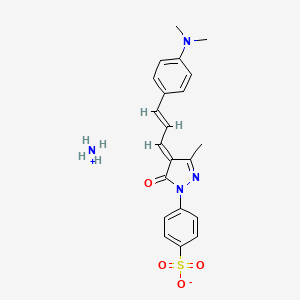
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)
